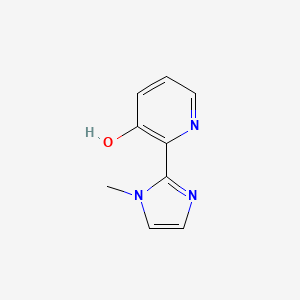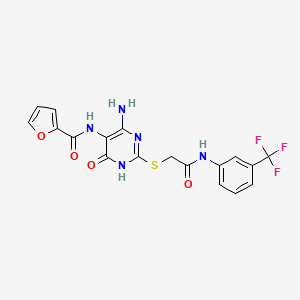![molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2](/img/new.no-structure.jpg)
methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a complex organic compound with a unique structure that lends itself to various applications in scientific research and industry. It comprises a methyl benzoate core, linked to a pyrazolo[3,4-d]pyrimidin-6-yl group, which contains a 4-chlorophenyl and thio methyl group. This compound's intricate molecular structure provides distinctive reactivity and interaction with biological systems, making it valuable in multiple fields.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that the compound may interact with its targets throughhydrophobic interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . The compound might also affect the cholinergic nervous system by interacting with AchE .
Result of Action
The result of the compound’s action could be varied depending on its targets and mode of action. For instance, if the compound interacts with AchE, it could affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate typically involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin-6-yl intermediate: : This step often begins with the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst.
Thiomethylation: : The intermediate then undergoes a thiomethylation reaction, introducing the thio methyl group.
Final condensation with methyl 4-carboxybenzoate: : This step completes the synthesis, forming the final compound under specific reaction conditions, typically involving an acid or base catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction pathways, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: : Typically results in the gain of hydrogen or loss of oxygen, leading to products in lower oxidation states.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, where parts of its structure are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Depending on the reaction type, reagents can range from alkyl halides (for nucleophilic substitution) to acids or bases (for electrophilic substitution).
Major Products
The reactions yield various products, including:
Oxidation products: : Often more oxygenated species such as carboxylic acids or ketones.
Reduction products: : Typically more hydrogenated molecules like alcohols or amines.
Substitution products: : Depend on the reacting partners, resulting in compounds with altered substituents at specific sites on the molecule.
Applications De Recherche Scientifique
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is utilized across various scientific domains, including:
Chemistry: : Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: : Used as a probe to study biological pathways, given its interaction with specific biomolecules.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory or anti-cancer effects.
Industry: : Applied in the development of advanced materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(((1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Shares a similar structure but with a bromine atom instead of chlorine.
Methyl 4-(((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Contains a fluorine atom in place of chlorine.
Uniqueness
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate stands out due to its specific chlorine substitution, which can influence its electronic properties and reactivity. This uniqueness can impact its interactions in biological systems and its utility in synthesis.
Propriétés
Numéro CAS |
1005307-23-2 |
|---|---|
Formule moléculaire |
C20H15ClN4O3S |
Poids moléculaire |
426.88 |
Nom IUPAC |
methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26) |
Clé InChI |
NBTGDYGENWYEQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2951893.png)

![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2951898.png)

![ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2951903.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2951913.png)

